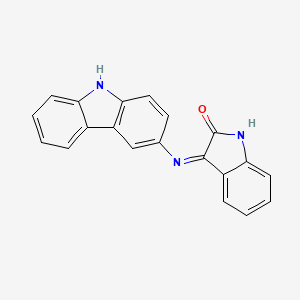

3-(9H-carbazol-3-ylamino)indol-2-one

Description

Contextualization within Indole (B1671886) and Carbazole (B46965) Chemistry

The foundation for understanding the potential of 3-(9H-carbazol-3-ylamino)indol-2-one lies in the extensive and diverse roles of its parent structures, indole and carbazole, in multiple scientific fields.

The indole ring system, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and natural product synthesis. mdpi.comresearchgate.net This aromatic heterocyclic structure is found in a vast array of biologically active molecules. mdpi.comnih.gov Its prevalence stems from its ability to mimic the structure of various endogenous molecules and interact with numerous biological targets. mdpi.com

Naturally occurring indole derivatives are widespread, from essential amino acids like tryptophan to neurotransmitters such as serotonin (B10506) and the plant hormone indole-3-acetic acid. nih.gov Many pharmaceuticals currently on the market feature an indole core, demonstrating its therapeutic importance. researchgate.net The versatility of the indole scaffold allows for the synthesis of a wide range of derivatives with diverse pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comresearchgate.net Specifically, the indol-2-one (B1256649) (or oxindole) substructure is a key component in many synthetic compounds and natural products, exhibiting significant biological effects, including antimicrobial and cytotoxic activities. wikipedia.org Derivatives of 1H-indole-2,3-dione have been synthesized and evaluated for their antituberculosis activity. researchgate.net

Carbazole is a tricyclic aromatic compound consisting of two benzene rings fused to a five-membered nitrogen-containing ring. researchgate.net This rigid, planar, and electron-rich structure imparts desirable electronic and photophysical properties, making carbazole derivatives highly valuable in multiple disciplines. nih.govtubitak.gov.tr

In medicinal chemistry , the carbazole nucleus is considered a superior pharmacophore. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and neuroprotective effects. nih.govresearchgate.net The discovery of antibacterial properties in the natural carbazole alkaloid murrayanine (B1213747) was early evidence of its therapeutic potential. nih.gov Numerous carbazole-based drugs have been developed, such as the beta-blocker carvedilol. ossila.com The ability of the carbazole structure to be easily functionalized allows for the creation of diverse libraries of compounds for drug discovery. nih.govossila.com

In materials science , the unique electronic properties of carbazoles are extensively exploited. tubitak.gov.tr Their high charge-transport capability and π-conjugated system are ideal for applications in organic electronics. nih.gov Carbazole-based materials are frequently used as building blocks for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. tubitak.gov.trsigmaaldrich.com For instance, polyvinylcarbazole (PVK) and 4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP) are well-studied materials in organic optoelectronics. tubitak.gov.tr The rigid and planar nature of the carbazole structure promotes self-organization, which is beneficial for creating efficient electronic devices.

Rationale for Investigating this compound

The rationale for synthesizing and studying this specific hybrid molecule is rooted in a structural hypothesis for bioactivity and the need to fill existing gaps in chemical research.

The chemical architecture of this compound suggests a strong potential for biological activity. This hypothesis is built upon the known functions of its components and the activities of structurally similar compounds. The fusion of an electron-rich carbazole donor unit with an oxindole (B195798) moiety, a known pharmacophore, creates a molecule with potential for multiple biological interactions.

A closely related analogue, 5-Chloro-3-((9-ethyl-9H-carbazol-3-yl)imino)indolin-2-one , has been synthesized through the condensation of 3-amino-9-ethylcarbazole (B89807) and 5-chloroisatin (B99725) and identified as an anticancer agent. nih.gov This provides a strong precedent for the potential bioactivity of the target compound. The core structure, which facilitates the linkage of the carbazole's amino group with the C3-position of the indolin-2-one, is a key feature. It is hypothesized that this arrangement can lead to interactions with biological targets such as protein kinases, a common mechanism for both carbazole and oxindole-based inhibitors. The planar carbazole portion can engage in π-π stacking interactions, while the oxindole part, with its hydrogen bond donor and acceptor sites, can form critical bonds within enzyme active sites.

Despite the strong rationale for its investigation, a significant gap exists in the scientific literature regarding this compound. A thorough review of academic databases reveals a lack of published research detailing the synthesis, characterization, or biological evaluation of this specific molecule.

While the synthesis appears chemically feasible via a condensation reaction between 3-aminocarbazole and 1H-indole-2,3-dione (isatin), based on analogous reactions reported for substituted derivatives, this specific combination has not been documented. nih.gov Research has instead focused on derivatives that carry additional functional groups, such as the ethyl group on the carbazole nitrogen and a chloro group on the indole ring in the anticancer compound previously mentioned. nih.gov Similarly, other studies have explored different linkages, such as a propanohydrazide bridge connecting the carbazole and oxindole moieties.

Therefore, the primary research gap is the absence of fundamental data on the compound itself. Its synthesis remains unreported, its physical and spectral properties are uncharacterized, and its potential biological activities have not been experimentally verified. The exploration of this specific molecule would fill a clear void in the chemical space of carbazole-indole hybrids and could lead to the discovery of novel therapeutic agents or materials.

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-carbazol-3-ylimino)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O/c24-20-19(14-6-2-4-8-17(14)23-20)21-12-9-10-18-15(11-12)13-5-1-3-7-16(13)22-18/h1-11,22H,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQHVCIYWAFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C5=CC=CC=C5NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296893 | |

| Record name | MLS002706446 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20096-33-7 | |

| Record name | MLS002706446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002706446 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 9h Carbazol 3 Ylamino Indol 2 One and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 3-(9H-carbazol-3-ylamino)indol-2-one can be approached by dissecting the molecule into its primary building blocks: a 3-aminocarbazole unit and an indol-2-one (B1256649) core. The most logical strategies involve either coupling these two pre-formed heterocycles or constructing one of the rings onto the other in a final cyclization step.

Utilization of 3-Amino-9H-carbazole as a Key Precursor

3-Amino-9H-carbazole is the most direct and logical precursor for introducing the carbazolylamino moiety. The synthesis of 3-aminocarbazoles can be achieved through various methods, often starting from carbazole (B46965) itself or appropriately substituted biphenyls. ias.ac.in A common route involves the nitration of carbazole followed by reduction of the resulting 3-nitro-9H-carbazole.

Once obtained, the 3-amino group of the carbazole ring acts as a potent nucleophile, analogous to aniline (B41778), and can participate in a wide range of bond-forming reactions. Its reactivity is central to coupling it with the indol-2-one core. nih.govresearchgate.net The synthesis of related N-substituted carbazole derivatives often leverages this nucleophilicity in reactions with various electrophiles. nih.govresearchgate.net

A notable modern approach for synthesizing substituted 3-aminocarbazoles involves a rhodium-catalyzed reaction between 2-alkenylindoles and N-sulfonyl-1,2,3-triazoles. ias.ac.in This method proceeds via the insertion of an azavinyl carbene into the C3-H bond of the indole (B1671886), followed by a 6π-electrocyclic ring closure and oxidative aromatization, offering a pathway to structurally diverse aminocarbazoles. ias.ac.in

Indol-2-one Ring Formation Strategies

The indol-2-one, or oxindole (B195798), core is a privileged structure in numerous bioactive compounds. Its synthesis has been extensively studied, with several reliable methods available. For the purpose of creating a 3-amino substituted indol-2-one, the most relevant precursor is typically isatin (B1672199) (1H-indole-2,3-dione) . biomedres.us

Isatin possesses two carbonyl groups at the C2 and C3 positions. The C3-ketone is highly electrophilic and readily undergoes condensation reactions with primary amines. biomedres.usresearchgate.netnih.gov Isatin itself and its derivatives can be synthesized through various methods, such as the Sandmeyer isonitroso-acetanilide isatin synthesis.

Alternative strategies for forming the indol-2-one ring that could be adapted for the target molecule include:

Intramolecular Cyclization: Cyclization of N-substituted 2-chloro- or 2-bromo-phenylacetamides can be achieved via palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) to form the five-membered lactam ring.

Carbonylative Cyclization: Palladium-catalyzed carbonylative processes using 2-alkynylanilines or other suitable precursors can also yield the indol-2-one skeleton. beilstein-journals.orgbeilstein-journals.org

Coupling Reactions and Linker Chemistry

The formation of the C-N bond linking the carbazole and indol-2-one moieties is the pivotal step in the synthesis. This can be accomplished through direct condensation or as part of a final cyclization event.

The most straightforward and widely documented method for synthesizing 3-amino-substituted indol-2-ones involves the condensation of an amine with an isatin derivative. researchgate.netnih.gov In this approach, 3-amino-9H-carbazole would be reacted with isatin (or a substituted isatin) in a suitable solvent, often with acid catalysis.

The reaction proceeds via nucleophilic attack of the primary amino group of the carbazole onto the electrophilic C3-carbonyl of isatin, forming a hemiaminal intermediate. Subsequent dehydration yields a 3-iminoindol-2-one (a Schiff base). This imine can then be reduced to the desired amine, or it may exist in equilibrium with its enamine tautomer, which is the target compound this compound.

Table 1: Proposed Synthesis via Isatin Condensation

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | 3-Amino-9H-carbazole | Isatin | Acid catalyst (e.g., acetic acid), reflux in EtOH | 3-(9H-Carbazol-3-ylimino)indolin-2-one | Formation of Schiff base |

This table presents a generalized, plausible route based on established chemical principles for similar compounds.

Cyclization strategies build one of the heterocyclic cores in the final stages of the synthesis, with the amino linker already in place.

Indol-2-one Ring Formation: A plausible route involves the synthesis of 2-chloro-N-(9H-carbazol-3-yl)phenylacetamide. This intermediate could be synthesized from 2-chlorophenylacetyl chloride and 3-amino-9H-carbazole. An intramolecular palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) would then form the indol-2-one ring, yielding the final product. nih.gov This approach offers flexibility in introducing substituents on the aniline ring before cyclization.

Carbazole Ring Formation: A more complex but powerful strategy involves forming the carbazole ring as the final step. This can be achieved through intramolecular C-H amination. For example, a precursor like 3-amino-N-(2-aminobiphenyl)indol-2-one could undergo a palladium- or rhodium-catalyzed dehydrogenative cyclization to form the carbazole's pyrrole (B145914) ring. organic-chemistry.orgnih.gov This method is particularly useful for accessing complex polycyclic systems.

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies.

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity. An innovative approach for synthesizing related spiro-oxindole compounds involves the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from the condensation of isatins and α-amino acids. mdpi.com A hypothetical three-component reaction for the target molecule could involve an isatin derivative, 3-amino-9H-carbazole, and a third component that facilitates the coupling, potentially under transition-metal catalysis. researchgate.net

In the context of green chemistry, several advancements could be applied to the synthesis of this compound:

Catalysis: The use of earth-abundant and less toxic metal catalysts, such as iron, is gaining traction for C-N bond formation and cyclization reactions. researchgate.net

Reaction Conditions: Photoredox catalysis using visible light offers a mild alternative to high-temperature conditions for certain C-H amination reactions to form carbazole rings. nih.gov

Solvents: The use of aqueous media or recyclable ionic liquids can significantly reduce the environmental impact compared to traditional volatile organic solvents.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Precursors | Advantages | Potential Challenges |

|---|---|---|---|---|

| Amine Condensation | Schiff base formation/reduction | 3-Aminocarbazole, Isatin | Direct, well-established chemistry for the core reaction. researchgate.net | Stability of the enamine product, potential for side reactions. |

| Intramolecular Cyclization (Indol-2-one) | Pd-catalyzed C-N coupling | 2-Halophenylacetamide derivative of aminocarbazole | Modular, allows for late-stage diversification. | Requires multi-step synthesis of the cyclization precursor. |

| Intramolecular Cyclization (Carbazole) | C-H amination/dehydrogenation | Substituted aminobiphenyl attached to an indol-2-one | Powerful for creating complex fused rings. | Harsh conditions may be required; precursor synthesis is complex. organic-chemistry.org |

| Multicomponent Reaction (MCR) | One-pot coupling | Isatin, Aminocarbazole, third reactant | High efficiency and atom economy, rapid access to libraries. mdpi.com | Requires significant optimization, discovery of suitable reaction conditions. |

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving the purity of products in heterocyclic chemistry. nih.gov For the synthesis of carbazole and indole derivatives, MAOS offers significant advantages over conventional heating methods, including drastic reductions in reaction times. organic-chemistry.orgnih.gov

The application of microwave irradiation is particularly effective in the synthesis of precursors and key intermediates. For instance, a novel method for preparing unprotected 3-aminoindoles involves the microwave-assisted heating of 4′H-spiro[indole-3,5′-isoxazoles] with hydrazine (B178648) hydrate, yielding the desired aminated indoles in good to excellent yields. nih.gov Similarly, 3-aminoindole-2-carbonitriles can be synthesized from 2-(cyanomethylamino)benzonitriles using microwave heating to facilitate the Thorpe-Ziegler cyclization. researchgate.net

In the context of carbazole synthesis, MAOS has been successfully employed in palladium-catalyzed tandem reactions between anilines and 1,2-dihaloarenes to produce 9H-carbazoles efficiently. organic-chemistry.org Furthermore, the synthesis of complex hybrid molecules, such as 1,2,3-triazole-based carbazole derivatives, has been shown to be more efficient under microwave irradiation compared to conventional heating, resulting in better yields (72–96%) and significantly shorter reaction times. nih.govrsc.orgresearchgate.net The optimization of these reactions often involves screening different catalysts and solvents under microwave conditions to find the most effective combination, such as using CuSO₄ and sodium ascorbate (B8700270) in a DMF/H₂O solvent system. nih.gov These examples underscore the potential of MAOS to facilitate the challenging synthesis of complex molecules like this compound by expediting key bond-forming and cyclization steps.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org These strategies are particularly well-suited for the synthesis of spirooxindole and carbazole scaffolds, which are core components of the target molecule's analogues.

The synthesis of spirooxindoles, which feature the indol-2-one core, has been achieved through various three-component reactions. One notable example is the Lewis acid-catalyzed coupling of isatins (indole-2,3-diones), and two different 1,3-dicarbonyl compounds to create spirooxindole pyranochromenedione derivatives. nih.gov Another protocol involves the reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature to furnish novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Furthermore, spiro[tetrahydrocarbazole-3,3′-oxindoles] have been synthesized via a domino alkenylation/Diels–Alder reaction involving indoles, ketones, and (E)-3-arylideneoxindolinones.

A three-component reaction for the synthesis of spiro compounds has also been developed utilizing the [3+2] cycloaddition between an azomethine ylide (generated in situ from isatin and an amino acid) and 1,2,3-triazolyl chalcones, providing a direct route to complex spirooxindoles. mdpi.com MCRs have also been employed to build the carbazole framework. A three-component annulation involving an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound has been reported for the synthesis of carbazole-2-carboxylates. nih.gov These examples highlight the power of MCRs to assemble the complex architectures found in analogues of this compound from simple and readily available starting materials.

Catalyst Systems and Reaction Optimization

The choice of catalyst and the optimization of reaction conditions are paramount in synthesizing complex heterocyclic structures. A range of catalyst systems, from transition metals to metal-free reagents, have been developed and optimized for the construction of carbazole-indole scaffolds.

Palladium Catalysis: Palladium catalysts are widely used for C-C and C-N bond formation. Buchwald and co-workers developed a palladium-catalyzed intramolecular C-H bond amination of N-acetyl 2-aminobiphenyls to synthesize carbazoles. nih.gov Optimization of this reaction revealed that Pd(OAc)₂ was a superior precatalyst, and the addition of a catalytic amount of Cu(OAc)₂ was sufficient to mediate the reoxidation of palladium, allowing the reaction to proceed efficiently under an oxygen atmosphere. nih.gov

Lewis Acid Catalysis: Lewis acids such as SnCl₄, BF₃·OEt₂, and Zn(OTf)₂ are effective in promoting cascade annulation reactions to form carbazole derivatives. rsc.orgrsc.org For instance, SnCl₄ catalyzes the three-component reaction of isatins and 1,3-dicarbonyls to yield spirooxindoles. nih.gov Reaction optimization often involves screening various Lewis acids and solvents to maximize yield and selectivity.

Metal-Free Catalysis: Metal-free conditions offer advantages in terms of cost and reduced toxicity. An efficient indole-to-carbazole strategy uses NH₄I as a promoter in a formal [2+2+2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org Optimization experiments showed that conducting the reaction under an argon atmosphere at 150°C with excess cyclohexanone (B45756) provided the highest yield (95%). organic-chemistry.org

The table below summarizes key findings from catalyst and reaction optimization studies for the synthesis of relevant carbazole and indole derivatives.

| Catalyst System | Reaction Type | Key Optimization Findings | Yield | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | Intramolecular C-H Amination | Using O₂ atmosphere and catalytic Cu(OAc)₂ was sufficient. Toluene was an effective solvent. | >75% | nih.gov |

| NH₄I | [2+2+2] Annulation | Argon atmosphere, 150°C, and excess ketone reactant were optimal. | 95% | organic-chemistry.org |

| SnCl₄·5H₂O | Three-Component Spirooxindole Synthesis | Microwave irradiation at 80°C accelerated the reaction compared to conventional heating at 60°C. | 71-96% | nih.gov |

| CuSO₄ / Sodium Ascorbate | Huisgen [3+2] Cycloaddition (MAOS) | A 2:1 ratio of DMF/H₂O was found to be the optimal solvent system. | 72-96% | nih.gov |

Preparation of Structurally Related Analogues and Derivatives

The generation of a library of structurally diverse analogues is a cornerstone of drug discovery. For the this compound scaffold, derivatization is achieved by modifying the indole and carbazole rings, constructing new fused heterocyclic systems, or by creating hybrid molecules.

Introduction of Substituents on Indole and Carbazole Rings

The introduction of various functional groups onto the indole and carbazole nuclei can significantly modulate the biological and photophysical properties of the final compound. Strategies for substitution are diverse and allow for fine-tuning of molecular characteristics.

For example, in the synthesis of anti-MRSA agents, halogen substituents such as chlorine and bromine were introduced at the C-3 and C-6 positions of the carbazole ring. nih.gov This was achieved by starting with appropriately substituted carbazole precursors, which were then deprotonated and reacted with epibromohydrin. nih.gov Further studies showed that even a single bromo substituent on the carbazole ring could confer potent anti-MRSA activity. nih.gov

Computational and experimental studies have systematically explored the effect of placing electron-donating (e.g., -OH, -OCH₃, -tBu) and electron-withdrawing (e.g., -CF₃, -Cl, -Br) groups at different positions on the carbazole ring. rsc.org It was found that substitution at the α-position offers the widest range of electronic tunability, significantly impacting the molecule's frontier orbitals. rsc.org On the indole side, substituted indole-3-carboxylate (B1236618) derivatives can be synthesized via palladium-catalyzed cyclization of N-aryl enamines, which are themselves prepared from a variety of commercially available substituted anilines. mdpi.com This modular approach allows for the incorporation of diverse substitution patterns on the benzene (B151609) portion of the indole ring. mdpi.com

Heterocyclic Annulation Strategies

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are powerful methods for constructing complex, polycyclic systems like indolocarbazoles and other fused heterocycles. rsc.orgresearchgate.net These strategies often build upon the core indole or carbazole structure to create extended π-conjugated systems.

Benzannulation: This is a key strategy for synthesizing carbazoles from indole precursors. rsc.orgdntb.gov.ua One-pot cascade [3+3] benzannulation reactions between indole-2-carbonyls and propargylic alcohols have been developed to produce 3-hydroxycarbazoles. rsc.org Another approach is the formal [4+2] benzannulation of 2-alkenyl indoles with aldehydes or 1,3-dicarbonyls, catalyzed by Brønsted acids, to yield poly-functionalized carbazoles. rsc.org

Cascade Annulations: Lewis acids like FeCl₃ and Zn(OTf)₂ can mediate cascade annulations of bromomethyl indoles with various electron-rich heteroarenes to form benzo[b]ring fused annulated carbazole derivatives in good yields. rsc.org These reactions proceed through a sequence of Friedel-Crafts arylation, cyclization, and aromatization.

Intramolecular Cycloaddition: A modular intramolecular [4+2] cycloaddition strategy provides access to indolines and indoles that are highly substituted on the six-membered ring, a feature not easily achieved by other methods. nih.gov This approach is well-suited for creating libraries of diverse annulated indole derivatives.

The table below highlights several annulation strategies for building complex carbazole and indole-fused systems.

| Annulation Strategy | Reactants | Catalyst/Reagent | Product Type | Reference |

| [3+3] Benzannulation | Indole-2-carbonyls, Propargylic alcohols | Brønsted Acid | 3-Hydroxycarbazoles | rsc.org |

| [4+2] Benzannulation | 2-Alkenyl indoles, 1,3-Dicarbonyls | Brønsted Acid | Poly-functionalized carbazoles | rsc.org |

| Cascade Annulation | 2-Bromomethylindoles, Electron-rich heteroarenes | Zn(OTf)₂ | Benzo[b]ring fused annulated carbazoles | rsc.org |

| [3+1+2] Benzannulation | Indole-3-carbaldehydes, Two different ketones | Cu-catalyst, TEMPO | Unsymmetrical carbazoles | rsc.org |

| Photochemical Benzannulation | Chromium Fischer carbene complexes, Alkynes | Light/Heat | Indolocarbazoles | researchgate.net |

Hybrid Compound Synthesis

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity or a novel mechanism of action. The carbazole-indole scaffold is a prime candidate for this approach, given the wide range of biological activities associated with both heterocycles. researchgate.netnih.gov

A prominent example is the design and synthesis of N-substituted carbazole analogues bearing a halogenated indole moiety as potent agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In this work, the two pharmacophores were linked to generate a new class of antibacterial compounds, with the lead compound showing activity comparable to vancomycin. nih.gov

Other hybrid structures have been created by linking carbazole and indole moieties to different heterocyclic systems. For example, novel aminoacetylenic indole and carbazole hybrid compounds have been prepared via a copper-catalyzed three-component Mannich-type reaction. researchgate.net Additionally, inorganic-organic hybrid molecules have been designed by appending carbazole and indole groups to a cyclotriphosphazene (B1200923) core, with the goal of creating new materials with unique photophysical properties. bohrium.com The synthesis of these hybrids often involves nucleophilic substitution reactions to connect the different heterocyclic units. bohrium.com These strategies demonstrate the versatility of the carbazole and indole building blocks in the construction of complex, multifunctional molecules for a range of applications, from medicine to materials science. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 3 9h Carbazol 3 Ylamino Indol 2 One

Comprehensive Spectroscopic Characterization Techniques

The definitive structural confirmation of a novel compound like 3-(9H-carbazol-3-ylamino)indol-2-one relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

No published ¹H NMR or ¹³C NMR data for this compound could be located.

For a definitive structural analysis, the following data would be anticipated:

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both the carbazole (B46965) and indol-2-one (B1256649) ring systems. The chemical shifts and coupling constants of these protons would confirm the substitution pattern. Signals for the N-H protons of the carbazole, indole (B1671886), and the linking amine would also be present, likely as broad singlets, and their positions could be confirmed by D₂O exchange experiments.

¹³C NMR: The spectrum would display a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized aromatic carbons and the sp² carbonyl carbon of the indolin-2-one lactam ring.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to unambiguously assign all proton and carbon signals and to confirm the connectivity between the carbazole and indolin-2-one moieties through the amino bridge.

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for this compound are not available in the reviewed literature. Based on its structure, a hypothetical IR spectrum would feature characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine & Carbazole) | 3300-3500 | Sharp to broad bands indicating the secondary amine and carbazole N-H groups. |

| N-H Stretch (Lactam) | ~3200 | Typically a broad band associated with the amide N-H in the indolin-2-one ring. |

| C=O Stretch (Lactam) | 1680-1720 | A strong, sharp absorption characteristic of the five-membered lactam carbonyl group. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands corresponding to the vibrations of the aromatic rings. |

| C-N Stretch | 1250-1360 | Vibrations associated with the aryl-amine and amide C-N bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no published UV-Vis absorption spectrum for this compound. The spectrum would be expected to show complex absorption bands in the UV and possibly the near-visible region, arising from π-π* transitions within the extended conjugated system formed by the linked carbazole and indolin-2-one chromophores.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound have not been published. High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula, C₂₀H₁₃N₃O. The calculated monoisotopic mass is 311.1059 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to this value, along with a characteristic fragmentation pattern resulting from the cleavage of the molecule's bonds.

Single Crystal X-ray Diffraction Analysis

The most definitive method for structural elucidation is single-crystal X-ray diffraction. However, no studies reporting the crystal structure of this compound have been found.

Determination of Molecular Conformation and Geometry

A successful crystallographic analysis would provide precise data on:

Bond Lengths and Angles: Confirming the expected values for the covalent bonds within the carbazole and indolin-2-one frameworks.

Molecular Conformation: Revealing the three-dimensional arrangement of the molecule, including the dihedral angle between the planar carbazole and indolin-2-one ring systems. This angle is critical for understanding the degree of electronic conjugation between the two moieties.

Intermolecular Interactions: Detailing how the molecules pack in the solid state, including any hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings.

Without experimental data, a theoretical data table for crystallographic parameters cannot be generated.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular architecture of this compound is rich with functionalities that are prone to engaging in a variety of non-covalent interactions. These interactions are crucial in dictating the solid-state packing of the molecules, which in turn influences the material's bulk properties.

Hydrogen Bonding: The presence of both hydrogen bond donors (the N-H groups of the carbazole and indol-2-one moieties, and the amino linker) and acceptors (the carbonyl oxygen of the indol-2-one) strongly suggests the formation of an extensive network of intermolecular hydrogen bonds. It is highly probable that the N-H of the indolin-2-one ring and the carbonyl oxygen (C=O) would participate in forming strong N-H···O hydrogen bonds, often leading to the creation of centrosymmetric dimers. Furthermore, the N-H of the carbazole and the amino linker can engage in hydrogen bonding with solvent molecules or other acceptor sites within the crystal lattice.

π-π Stacking: Both the carbazole and the indol-2-one ring systems are extended aromatic structures, making them susceptible to π-π stacking interactions. These interactions, arising from the overlap of p-orbitals of adjacent aromatic rings, are a significant cohesive force in the crystal packing of many planar heterocyclic compounds. The stacking can occur in various geometries, such as face-to-face or offset (slipped) stacking, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. In analogous structures, such as certain carbazole derivatives, π-π stacking interactions have been observed to play a pivotal role in the formation of their supramolecular assemblies. For instance, in some carbazole derivatives, these interactions contribute to the formation of a three-dimensional network.

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Probable Role in Supramolecular Architecture |

| Hydrogen Bonding | N-H (Indol-2-one, Carbazole, Amino) | C=O (Indol-2-one) | Formation of dimers and extended chains |

| π-π Stacking | Carbazole ring, Indol-2-one ring | Carbazole ring, Indol-2-one ring | Stabilization of the crystal lattice through stacked columns or layers |

| C-H···π Interactions | C-H (Aromatic) | π-system (Carbazole, Indol-2-one) | Directional forces contributing to the overall packing |

Crystallographic Insights into Supramolecular Architecture

In a review of 3-amino-9-ethylcarbazole (B89807) chemistry, the condensation product with 5-chloroisatin (B99725), a structurally similar compound, was highlighted as a potent anticancer agent, suggesting that its specific solid-state conformation is key to its biological activity. jneonatalsurg.comnih.gov The supramolecular assembly of such compounds can create specific surface topologies and electronic environments that facilitate interactions with biological targets.

Thermal Analysis Methods (e.g., DSC, TGA) in Structural Research

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for characterizing the thermal stability and phase behavior of crystalline organic compounds, including this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a pure, crystalline sample of this compound, a TGA thermogram would be expected to show a stable baseline until the onset of thermal decomposition. The decomposition temperature (often reported as Td, the temperature at which 5% weight loss occurs) is a critical indicator of the compound's thermal stability. For related carbazole-based materials, decomposition temperatures are often observed to be above 300°C, indicating high thermal stability. nih.gov Any significant weight loss at lower temperatures could indicate the presence of residual solvent or impurities.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram of this compound would reveal important information about its phase transitions. A sharp endothermic peak would indicate the melting point (Tm) of the crystalline solid. The absence of any thermal events before the melting point would suggest the compound exists in a single, stable crystalline form at room temperature. The appearance of other endotherms or exotherms could signify polymorphic transformations, desolvation events, or a glass transition (Tg) if the material can be quenched into an amorphous state. The enthalpy of fusion (ΔHm), calculated from the area of the melting peak, provides a measure of the crystallinity of the sample.

A hypothetical thermal analysis data summary is presented below, based on typical values for similar aromatic heterocyclic compounds.

| Thermal Analysis Technique | Parameter | Expected Observation | Significance |

| TGA | Decomposition Temperature (Td at 5% weight loss) | > 300 °C | High thermal stability, suitable for applications requiring thermal processing. |

| DSC | Melting Point (Tm) | A sharp endothermic peak | Indicates the transition from solid to liquid phase; a sharp peak suggests high purity. |

| DSC | Glass Transition Temperature (Tg) | May be observed upon rapid cooling from the melt | Characterizes the amorphous phase of the material. |

| DSC | Enthalpy of Fusion (ΔHm) | Measurable energy associated with melting | Related to the degree of crystallinity. |

Biological Activity Profiling of 3 9h Carbazol 3 Ylamino Indol 2 One in Cellular and Biochemical Models

Cellular Biological Activity Investigations

Investigations into the cellular effects of 3-(9H-carbazol-3-ylamino)indol-2-one are not well-documented in peer-reviewed literature. The majority of available studies focus on structurally related but distinct carbazole (B46965) and indole (B1671886) derivatives. frontiersin.orgnih.govnih.govmdpi.com

Assessment of Antiproliferative and Cytotoxic Effects on Specific Cell Lines

A thorough search for data on the antiproliferative and cytotoxic effects of this compound against a broad panel of cancer cell lines yielded minimal information. There are no available scientific studies detailing its activity against cell lines such as MCF-7, HepG-2, HCT-116, A549, HeLa, SiHa, U87 MG, A875, or MARC145.

However, a catalog entry from a chemical supplier, citing the compound with CAS Number 20096-33-7, provides a single, specific data point.

Cancer Cell Line Panels (e.g., K562)

The only specific mention of cytotoxic activity for this compound is in relation to the K562 human leukemia cell line. According to the supplier, the compound demonstrates biological activity in these cells. evitachem.com

Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)

Consistent with the limited data on its antiproliferative effects, the mechanisms of action for this compound are also largely uncharacterized. The aforementioned chemical catalog entry indicates that the compound induces G0/G1 cell cycle arrest and apoptosis in K562 leukemia cells when applied at a concentration of 5 μM. evitachem.com No further details on the apoptotic pathways or cell cycle regulatory proteins involved are available.

Evaluation of Antimicrobial Properties

Antibacterial Spectrum (e.g., Gram-positive and Gram-negative bacteria)

No data is available on the activity of this compound against any specific Gram-positive or Gram-negative bacteria.

Antifungal Efficacy

No data is available on the antifungal properties of this compound against any fungal strains.

Biochemical and Enzymatic Activity Assays

No specific experimental data is available on the inhibitory activity of this compound against key enzyme families such as kinases, methyltransferases, glycosidases, or cyclooxygenases (COX).

There are no published studies identifying or validating the specific molecular targets of this compound through biochemical assays.

Information regarding receptor binding and ligand affinity evaluation for this compound is not available in the current scientific literature.

Antioxidant and Radical Scavenging Capacity

While the parent indole and carbazole structures are known to be part of molecules with antioxidant properties researchgate.netresearchgate.net, no specific studies have been published that quantify the antioxidant or radical scavenging capacity of this compound.

Structure Activity Relationship Sar Studies of 3 9h Carbazol 3 Ylamino Indol 2 One and Its Derivatives

Impact of Structural Modifications on Biological Activity

The biological activity of derivatives based on the 3-(9H-carbazol-3-ylamino)indol-2-one framework is highly sensitive to structural changes in its constituent rings and the linker connecting them.

Modifications to the indole (B1671886) and carbazole (B46965) ring systems have been shown to significantly modulate the biological activity of related compounds. Research into derivatives has provided insights into the electronic and steric requirements for activity.

For the carbazole moiety , SAR studies on various N-substituted carbazole derivatives have revealed that the introduction of specific substituents can enhance biological outcomes like antimicrobial and antitumor activities. For instance, the presence of electron-donating groups on the carbazole ring system may lead to increased basicity and improved antitumor potential. nih.gov In a series of 9H-carbazole derivatives designed as acetylcholinesterase (AChE) inhibitors, it was found that small halogen atoms like fluorine or electron-donating groups such as methyl or methoxy (B1213986) groups at the ortho or meta positions of a pendent benzyl (B1604629) group could maintain or improve the inhibitory activity. nih.gov Specifically, a 2-methylbenzyl derivative demonstrated the highest potency in this series. nih.gov

For the indol-2-one (B1256649) (oxindole) moiety , extensive research on related structures, such as 2-oxoindolin-3-ylidene derivatives, has highlighted key SAR trends. In one study, these compounds were evaluated for their antiproliferative activity, with several derivatives showing potent inhibition against a panel of cancer cell lines. nih.gov Similarly, a study on 3-amino-2-indolyllactam derivatives, which share the core indol-2-one structure, found that substituents play a critical role in their ability to inhibit oxidative stress-induced necrosis. nih.gov The strategic placement of various groups on the indole ring can fine-tune the compound's interaction with biological targets.

The table below summarizes the observed effects of substituents on related carbazole and indole derivative activities.

| Moiety | Derivative Class | Substituent Type/Position | Observed Impact on Biological Activity | Reference |

| Carbazole | 9H-Carbazole-Triazole | 2-Methyl on benzyl group | Most active AChE inhibitor in the series (IC₅₀ = 1.9 μM) | nih.gov |

| Carbazole | 9H-Carbazole-Triazole | 2-Fluoro, 3-Methoxy on benzyl group | Significant AChE inhibitory activity (IC₅₀s ≤ 3.8 μM) | nih.gov |

| Carbazole | N-Substituted Carbazoles | Electron-donating groups | May increase basicity and antitumor activity | nih.gov |

| Indol-2-one | 3-Amino-2-indolyllactam | Various substituents | Potent inhibition of oxidative stress-induced necrosis (IC₅₀ up to 49 nM) | nih.gov |

| Indol-2-one | 2-Oxoindolin-3-ylidene Thiazole (B1198619) | Various substituents | Potent antiproliferative activity against cancer cell lines | nih.gov |

Studies on indolinobenzodiazepines, a class of DNA-interacting agents structurally related to the indol-2-one core, have demonstrated the profound impact of linker stereochemistry. nih.govnih.gov When these potent payloads are attached to antibodies via a peptidase-labile dipeptide linker, the stereochemistry of the amino acids in the linker is paramount. nih.gov An investigation involving all four possible diastereomers of an l- and d-alanyl dipeptide linker was conducted. nih.gov The results showed that the ADC with the natural l-Ala-l-Ala linker configuration possessed the highest therapeutic index, balancing potent antitumor activity with tolerability. nih.govnih.gov This linker is designed to be stable in circulation but efficiently cleaved by peptidases upon internalization into target cancer cells, releasing the active cytotoxic agent. nih.gov

The stereochemical configuration directly influences the rate and efficiency of this cleavage, thereby controlling the activation of the drug at the site of action. This principle underscores the importance of stereochemistry in the linker design for any molecule that requires metabolic activation or targeted release.

| Linker Configuration | System Studied | Outcome | Reference |

| l-Ala-l-Ala | Indolinobenzodiazepine ADC | Highest therapeutic index (optimal balance of activity and toxicity) | nih.govnih.gov |

| l-Ala-d-Ala | Indolinobenzodiazepine ADC | Lower therapeutic index compared to l-Ala-l-Ala | nih.gov |

| d-Ala-l-Ala | Indolinobenzodiazepine ADC | Lower therapeutic index compared to l-Ala-l-Ala | nih.gov |

| d-Ala-d-Ala | Indolinobenzodiazepine ADC | Lower therapeutic index compared to l-Ala-l-Ala | nih.gov |

Annulation, the fusion of additional rings onto the carbazole or indole skeleton, creates more rigid and extended polycyclic systems, which can significantly alter pharmacological properties. Fusing rings can enhance binding affinity to target proteins or DNA by increasing the surface area for van der Waals or π-π stacking interactions.

Research into N-substituted carbazoles has led to the synthesis of various annulated derivatives, such as indolo- and naphtho-carbazoles. nih.gov These compounds have been evaluated for their antitumor potential, with some demonstrating significant activity against cancer cell lines. nih.gov For example, certain 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo[4,5-b] indol-1-yl-amino)-ethanones, which feature an imidazole (B134444) ring fused with an indole system and linked to a carbazole, were found to be active against laryngeal carcinoma and Ehrlich's Ascites Carcinoma cells. nih.gov

The synthesis of 3-(9H-carbazol-9-yl)-2H-chromen-2-one provides an example of a derivative where a coumarin (B35378) system is attached to the carbazole nitrogen. nih.gov While detailed pharmacological data for this specific compound is limited in the provided context, coumarin derivatives themselves are known to possess a wide range of biological activities, suggesting that such annulation is a viable strategy for generating novel therapeutic agents. researchgate.net The rigid, planar nature of these fused systems is often a key factor in their mechanism of action. nih.gov

| Annulated System | Base Moiety | Associated Biological Activity | Reference |

| Imidazo[4,5-b]indole | Carbazole | Antitumor activity against HEP₂ and EAC cell lines | nih.gov |

| Indole/Naphthol | Carbazole | Investigated for antitumor properties | nih.gov |

| Coumarin | Carbazole | Synthesized as a novel annulated derivative | nih.gov |

Computational SAR Approaches

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds. These in silico approaches save significant time and resources by prioritizing the synthesis of the most promising candidates.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help to predict the activity of unsynthesized analogs and identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern their pharmacological effects.

Both 2D- and 3D-QSAR studies have been successfully applied to derivatives containing the indole core. For instance, a 2D-QSAR model was developed for a series of novel 1H-3-indolyl derivatives to predict their antioxidant activity. nih.govmdpi.com This modeling was performed to recommend the most promising members for synthesis and subsequent in vitro investigation. nih.gov The resulting models showed good statistical significance, enabling the researchers to prioritize candidates, one of which (candidate 10 ) ultimately showed higher antioxidant activity than the ascorbic acid standard. nih.govmdpi.com

In another example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) were used to study 2-(indol-5-yl)thiazole derivatives as inhibitors of Xanthine Oxidase (XO). researchgate.net The best CoMSIA model yielded a high cross-validated q² of 0.698 and a non-cross-validated r² of 0.992, indicating strong predictive power. researchgate.net Such models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other properties would be favorable or unfavorable for activity, providing direct guidance for structural modification.

| QSAR Study | Compound Class | Target Activity | Model Statistics (Best Model) | Reference |

| 2D-QSAR | 1H-3-Indolyl Derivatives | Antioxidant (ABTS inhibition) | Not specified in detail, but used to guide synthesis | nih.govmdpi.com |

| 3D-QSAR (CoMSIA) | 2-(Indol-5-yl)thiazole Derivatives | Xanthine Oxidase Inhibition | q² = 0.698; r² = 0.992; r²_pred = 0.653 | researchgate.net |

Pharmacophore modeling is an abstract computational approach that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com This "pharmacophore" represents the largest common denominator of molecular interaction features shared by a set of active molecules. dovepress.com

This approach is a cornerstone of ligand-based drug design, where the structure of the active ligand(s) is known, but the target's structure may not be. For instance, a ligand-based design strategy was employed to develop new VEGFR-2 inhibitors based on a 2-oxoindolin-3-ylidene thiazole scaffold. nih.gov The known pharmacophoric features of VEGFR-2 inhibitors were used as a template. These features include:

A flat heteroaromatic ring for hydrogen bonding in the hinge region.

A central aryl ring as a bridge.

A hydrogen bond acceptor/donor moiety.

A terminal hydrophobic group for engaging an allosteric pocket. nih.gov

By designing molecules that fit this pharmacophore, researchers successfully identified potent new compounds, with one derivative (4c ) showing superior VEGFR-2 inhibition compared to the drug sunitinib. nih.gov Similarly, pharmacophore modeling was used in the design of quinazolin-4(3H)-one derivatives incorporating a carbazole moiety to understand the key structural features responsible for angiotensin-converting enzyme (ACE) inhibitory activity. researchgate.net These models serve as powerful filters for virtual screening and as blueprints for the de novo design of novel, potent ligands. dovepress.com

Co-crystallography and Structural Biology for Ligand-Target Interactions

While a specific co-crystal structure for this compound with a biological target is not publicly available, extensive research on closely related carbazole and indolin-2-one derivatives provides significant insights into their ligand-target interactions at an atomic level. These studies, combining X-ray crystallography and molecular modeling, reveal common binding modes and key structural features necessary for potent biological activity, particularly as kinase inhibitors.

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of the adenine (B156593) moiety of ATP, thus enabling it to bind to the hinge region of various protein kinases. nih.govnih.gov The carbazole moiety, a tricyclic aromatic system, is recognized for its role in forming significant π–π stacking and hydrophobic interactions within the active sites of biological targets, including kinases and DNA G-quadruplexes. nih.govresearchgate.net

Molecular docking and structural biology studies on related compounds consistently show the indolin-2-one core engaging in crucial hydrogen bonds with the kinase hinge region. For instance, in studies of oxindole-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), the oxindole (B195798) ring forms hydrogen bonds with the backbone amide and carbonyl groups of key amino acid residues in the hinge. nih.gov

Derivatives of 3-substituted indolin-2-one have been investigated as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov Modeling studies of these inhibitors within the JNK3 active site have highlighted the importance of the indolin-2-one core for anchoring the molecule, while substituents at the 3-position explore and interact with other regions of the ATP-binding pocket to confer potency and selectivity. nih.gov

Similarly, research on carbazole derivatives has elucidated their binding mechanisms. Molecular docking studies of carbazole-based hybrids with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that these compounds can establish interactions comparable to known potent inhibitors. rsc.org The planar carbazole ring system is adept at participating in π-π stacking interactions with aromatic residues such as phenylalanine in the active site.

In the context of DNA binding, carbazole derivatives have been shown to interact with G-quadruplex structures, primarily through π–π stacking between the carbazole ring system and the guanine (B1146940) tetrads of the quadruplex. nih.govresearchgate.net

The following interactive data tables summarize findings from molecular docking and co-crystallography studies of representative carbazole and indolin-2-one derivatives with their respective biological targets, offering a proxy for understanding the potential interactions of this compound.

Table 1: Molecular Docking Data of Related Indole and Carbazole Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Type of Interaction | Reference |

| 2,3-dialkylindoles and carbazoles | MDM2-p53 | ARG97 | Hydrogen Bonding | researchgate.net |

| Carbazolyl–thiazolyl–pyrazole hybrids | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding, Hydrophobic | rsc.org |

| Indole-based glyoxylamides | Staphylococcus aureus TyrRS | Tyr36, Asp178 | Hydrogen Bonding | nih.gov |

| Indole derivatives | GluK2 receptor | - | Non-competitive binding | researchgate.net |

Table 2: Crystallographic Data of an Oxindole-based CDK2 Inhibitor

| Compound | PDB ID | Target | Key Interacting Residues (Observed) | Resolution (Å) | Reference |

| Oxindole-based inhibitor | 1H00 | CDK2 | Leu83, Glu81 | 2.20 | nih.gov |

These structural studies collectively suggest that the this compound scaffold is well-suited for targeting ATP-binding sites of protein kinases. The indolin-2-one moiety likely acts as a hydrogen-bonding anchor to the kinase hinge, while the carbazole ring and the amino linker can be tailored to optimize interactions with other regions of the active site, thereby influencing potency and selectivity.

Mechanistic Investigations into the Biological Action of 3 9h Carbazol 3 Ylamino Indol 2 One

Molecular Mechanism of Action Elucidation

The molecular mechanisms through which 3-(9H-carbazol-3-ylamino)indol-2-one may exert its biological effects are likely multifaceted, owing to the dual nature of its chemical architecture. Investigations into related compounds suggest a convergence on key cellular processes, including the modulation of critical biochemical pathways, direct interactions with protein targets, and intercalation with nucleic acids.

Identification of Key Biochemical Pathways Modulated

Research into compounds structurally related to this compound has revealed their capacity to modulate several key biochemical pathways crucial for cell survival and proliferation. The carbazole (B46965) moiety is a frequent component of molecules that target pathways associated with cancer progression. researchgate.net For instance, various carbazole derivatives have been shown to interfere with the activity of topoisomerases, enzymes vital for DNA replication and repair. nih.govmdpi.comnih.gov By inhibiting these enzymes, such compounds can introduce DNA strand breaks, ultimately triggering apoptotic cell death.

Furthermore, signaling pathways such as the MAPK and AKT pathways, which are central to cell growth, differentiation, and survival, have been identified as targets for carbazole-based compounds. nih.gov The indole-2-one scaffold is also a well-established core for inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF, which are often dysregulated in various cancers. mdpi.commdpi.com Therefore, it is plausible that this compound modulates these kinase-driven pathways. Some carbazole derivatives have also been found to impact microtubule dynamics, a process essential for mitosis, cell migration, and signaling. nih.govmdpi.com

A particularly relevant area of investigation for carbazole derivatives is their role as inhibitors of DNA methyltransferase 1 (DNMT1). nih.gov DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of silenced tumor suppressor genes. nih.govtandfonline.com Given that a compound with a 3-(9H-carbazol-9-yl) moiety has been identified as a DNMT1 inhibitor, this presents a significant potential mechanism of action for the subject compound. nih.gov

Investigation of Protein-Ligand Binding Dynamics and Interactions

The interaction of this compound with protein targets is a critical aspect of its mechanism of action, and insights can be gleaned from studies on analogous compounds. Molecular docking studies have been instrumental in predicting the binding modes of carbazole and indole (B1671886) derivatives with their protein targets. nih.govzenodo.orgresearchgate.net

For carbazole derivatives that function as DNMT1 inhibitors, molecular docking has revealed potential binding to the S-adenosyl-L-methionine (SAM) binding site of the enzyme. nih.gov This interaction is crucial as it blocks the methyl donor from accessing the enzyme's active site, thereby inhibiting its methyltransferase activity. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions within the binding pocket.

In the context of kinase inhibition, indole-2-one derivatives have been shown to bind to the ATP-binding site of kinases like EGFR, BRAF, and VEGFR. mdpi.commdpi.com The indole nitrogen can act as a hydrogen bond donor, a key interaction for anchoring the inhibitor within the kinase hinge region. The carbazole moiety of this compound could potentially occupy the hydrophobic regions of the kinase active site, further enhancing binding affinity.

The table below summarizes the protein targets of various carbazole and indole derivatives, providing a basis for the potential interactions of this compound.

| Derivative Class | Protein Target | Type of Interaction | Reference |

| Carbazole Derivatives | Topoisomerase I/II | Inhibition of enzymatic activity | nih.govnih.gov |

| Carbazole Derivatives | DNA Methyltransferase 1 (DNMT1) | Binding to SAM site, inhibition | nih.gov |

| Carbazole Derivatives | Tubulin | Inhibition of microtubule assembly | mdpi.com |

| Indole-2-one Derivatives | EGFR, BRAF, VEGFR-2 | Binding to ATP-binding site, inhibition | mdpi.commdpi.com |

| Carbazole Derivatives | Janus Kinase 3 (JAK3) | Potential blocking agent | ccij-online.org |

Role of Intercalation with Biomolecules (e.g., DNA)

The planar aromatic structure of the carbazole ring is highly conducive to intercalation between the base pairs of DNA. nih.govnih.gov This mode of interaction can lead to significant conformational changes in the DNA double helix, interfering with fundamental cellular processes such as transcription and replication. Studies on dicationic carbazole derivatives have confirmed their ability to interact with DNA, with some exhibiting strong intercalative binding at low ionic strengths. nih.gov

Cellular Signaling Pathway Analysis

Upstream and Downstream Effectors

Based on the likely protein targets, a cascade of upstream and downstream signaling events can be postulated. If this compound inhibits receptor tyrosine kinases like EGFR, upstream signaling would be initiated by the binding of growth factors to the receptor. The compound's inhibitory action would block the autophosphorylation of the receptor, thereby preventing the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Consequently, downstream effectors involved in cell proliferation, survival, and angiogenesis would be suppressed.

In the case of DNMT1 inhibition, the primary upstream event is the recognition of hemimethylated DNA by DNMT1 during DNA replication. By inhibiting DNMT1, this compound would lead to passive demethylation of the genome over successive cell divisions. The downstream effectors would be the numerous genes that are epigenetically silenced by DNA hypermethylation in pathological states like cancer. The re-expression of these tumor suppressor genes would be a key outcome of DNMT1 inhibition. Studies on a carbazole-based compound that inhibits cell growth have shown changes in the phosphorylation of AKT and c-RAF, as well as altered expression of MAP2K, suggesting interactions with G-protein coupled receptors (GPCRs) or their downstream signaling components. nih.gov

Regulation of Gene Expression (e.g., Transcriptome Analysis)

The ultimate consequence of modulating signaling pathways and protein activities is a change in the cellular gene expression profile. Transcriptome analysis, such as RNA sequencing, provides a global view of these changes. For a compound like this compound, which has the potential to act as a DNMT1 inhibitor, transcriptome analysis would be particularly revealing.

A study on a 3-(9H-carbazol-9-yl)-containing DNMT1 inhibitor performed transcriptome analysis and KEGG pathway enrichment on treated cancer cells. nih.gov Such an analysis for this compound would likely identify differentially expressed genes involved in cell cycle regulation, apoptosis, and cancer-related signaling pathways. For instance, the upregulation of tumor suppressor genes silenced by methylation would be a key finding. Comparing the gene expression changes induced by the compound with those induced by known DNMT1 inhibitors like 5-aza-2'-deoxycytidine can provide further mechanistic insights. tandfonline.com

The table below provides examples of genes and pathways that have been shown to be regulated by compounds with similar structural motifs or mechanisms of action.

| Compound Class/Mechanism | Analytical Method | Key Findings (Regulated Genes/Pathways) | Reference |

| 3-(9H-carbazol-9-yl) derivative (DNMT1 inhibitor) | Transcriptome analysis, KEGG pathway enrichment | Identification of modulated cancer-related pathways | nih.gov |

| DNMT inhibitors (e.g., 5-aza-2'-deoxycytidine) | Methylation and transcription arrays | Hypomethylation of gene promoters, re-expression of histones | tandfonline.com |

| GPCR ligand (carbazole derivative) | GPCR Signaling PCR Array | Changes in expression of key genes in the GPCR pathway | nih.gov |

| DNMT1 O-GlcNAcylation inhibitor | Global DNA methylation analysis | Loss of DNA methylation, particularly in partially methylated domains | elifesciences.org |

Potential Research Applications and Future Directions for 3 9h Carbazol 3 Ylamino Indol 2 One

Application as Research Probes and Tool Compounds

Chemical probes are essential for dissecting complex biological processes. The distinct structure of 3-(9H-carbazol-3-ylamino)indol-2-one provides a framework that can be adapted to create highly specific tools for biochemical and biophysical studies.

While direct studies on this compound for pathway elucidation are not yet documented, the potential is evident from research on analogous structures. For instance, synthetic compounds incorporating a carbazole (B46965) ring have been developed as potent inhibitors of specific enzymes, allowing researchers to probe their roles in cellular signaling. A recent study identified 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as significant inhibitors of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation. nih.gov By inhibiting DNMT1, these molecules can be used to study the downstream effects of DNA hypomethylation and its role in gene expression and cancer development. nih.gov Similarly, this compound could be evaluated as an inhibitor of various kinases or other enzymes, and if proven effective, it could serve as a valuable probe to clarify the function of its target protein within complex disease pathways.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins and other biomolecules. nih.gov This method often relies on site-directed spin labeling (SDSL), where a paramagnetic probe, typically a nitroxide radical, is attached to a specific site on a molecule. nih.govcornell.edu The EPR spectrum of the spin label is sensitive to its local environment, providing information on molecular conformation, dynamics, and interactions. nih.gov

The this compound scaffold could be chemically modified to incorporate a stable radical, such as a nitroxide. For example, a nitroxide moiety like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) could be tethered to the carbazole or indole (B1671886) ring system. nih.govresearchgate.net If the parent compound binds to a specific protein target, the resulting spin-labeled derivative would allow for detailed structural analysis of the protein's binding pocket. Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), could then be used on proteins labeled at two different sites to measure precise distances in the nanometer range, offering insights into conformational changes upon ligand binding. nih.govuni-bonn.de

Strategies for Further Derivatization and Optimization

The therapeutic potential of a lead compound is rarely optimal. Strategies such as scaffold hopping, bioisosteric replacement, and multi-target ligand design are crucial for refining its pharmacological profile.

Scaffold hopping is a productive strategy in drug discovery to identify novel chemotypes with improved properties by replacing the core molecular framework of a known inhibitor. nih.gov Research has demonstrated successful scaffold hopping from an indole-2-carboxylic acid core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org This approach could be applied to this compound by replacing its indol-2-one (B1256649) core with other heterocyclic systems like indazole, benzimidazole, or quinazoline (B50416) to explore new binding modes and intellectual property space. nih.govnih.gov

Bioisosteric replacement, the substitution of a functional group with another that retains similar physical and chemical properties, is a key tool for optimizing potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.com For example, the carboxylic acid group, a common pharmacophore, has been successfully replaced by bioisosteres like tetrazoles (as in the case of losartan) or sulfonamides to improve oral bioavailability. drughunter.com In derivatives of this compound, specific functional groups could be systematically replaced. The amine linker could be substituted with an amide or ether, or the lactam carbonyl of the indol-2-one ring could be replaced with a thio-lactam to modulate hydrogen bonding capacity and cell permeability. Studies on PI3Kδ inhibitors have shown that bioisosteric replacement of the indole moiety itself can lead to potent and selective compounds. nih.gov

Complex multifactorial diseases like cancer and Alzheimer's disease often require therapeutic strategies that modulate multiple biological targets simultaneously. doaj.orgnih.gov Multi-target-directed ligands (MTDLs) are single chemical entities designed to interact with several targets involved in a disease cascade. nih.gov The carbazole scaffold has been utilized in the design of hybrid molecules intended to act on multiple pathways. nih.gov For example, conjugates of carbazoles with γ-carbolines have been synthesized to create neuroprotective compounds that target multiple aspects of neurodegenerative disease pathogenesis. researchgate.net

The this compound structure, possessing two distinct, pharmacologically relevant scaffolds, is an ideal starting point for MTDL design. The carbazole or indole nitrogen atoms provide synthetic handles for conjugating other pharmacophores. For instance, a fragment known to inhibit a second target, such as an acetylcholinesterase inhibitor for Alzheimer's disease, could be linked to the primary scaffold. nih.gov This approach aims to create a single molecule with a synergistic or additive effect, potentially leading to enhanced efficacy and a lower propensity for developing drug resistance compared to single-target agents. nih.govresearchgate.net

Advanced Analytical Method Development for Characterization

The synthesis of new derivatives based on the this compound scaffold necessitates the use of advanced analytical techniques for unambiguous structural confirmation and purity assessment. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of novel compounds. nih.gov

For detailed structural elucidation, one-dimensional (1H, 13C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within the molecule. For compounds that can be crystallized, single-crystal X-ray crystallography provides definitive proof of structure, including stereochemistry, and offers precise information on bond lengths, angles, and intermolecular interactions in the solid state. nih.govresearchgate.net The characterization of a related (E)-3-(9-Ethyl-9H-carbazol-3-yl)-1-(2-methoxyphenyl)prop-2-en-1-one molecule, for example, utilized X-ray crystallography to determine the dihedral angle between the carbazole and benzene (B151609) rings. nih.gov These methods are fundamental for building a clear structure-activity relationship (SAR) during the optimization process.

Emerging Research Areas and Unexplored Biological Potentials

The unique architecture of this compound, which combines functionalities from both carbazole and indole families, opens up several promising avenues for research. These parent structures are considered "privileged scaffolds" in medicinal chemistry and material science due to their ability to interact with a wide array of biological targets and exhibit valuable optoelectronic properties. rsc.orgrsc.org

Cryptochromes (CRY) are key protein components of the circadian clock, which governs daily physiological and behavioral rhythms in mammals. evitachem.com The modulation of CRY proteins with small molecules presents a therapeutic strategy for treating circadian rhythm disorders, such as jet lag and shift work sleep disorder, as well as metabolic diseases.

The carbazole nucleus is a core feature of known cryptochrome (B1237616) modulators. For instance, the carbazole derivative KL001 and its analogs have been identified as potent stabilizers of CRY proteins. evitachem.com These molecules act by binding to CRY, thereby protecting it from degradation and extending the period of the circadian clock. evitachem.com Given that this compound possesses this essential carbazole scaffold, it represents a logical candidate for investigation in this field. Future research could involve screening this compound for its ability to bind to and stabilize CRY proteins, potentially leading to the development of new chemical tools to study and manipulate circadian rhythms.

Both the carbazole and indole moieties are prominent in compounds investigated for neuroprotective effects. rsc.orgchim.it Neuroprotection is a critical therapeutic goal for a range of devastating conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. chim.itnih.gov

The carbazole scaffold is the foundation for the P7C3 series of compounds, which have demonstrated potent neuroprotective activity by protecting newborn neurons from apoptosis and shielding dopaminergic neurons from toxins. rsc.org Similarly, indole-based compounds, such as indole-3-carbinol (B1674136) and its derivatives, are known to exert neuroprotective effects by activating antioxidant defense mechanisms and reducing neuroinflammation. lookchem.com Synthetic indole-phenolic hybrids have also shown promise by mitigating oxidative stress and preventing the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. chim.it

The hybrid structure of this compound, containing both of these neuro-active scaffolds, makes it a compelling subject for neuroprotective research. Studies could explore its potential to:

Activate cellular antioxidant pathways. lookchem.comchim.it

Inhibit protein aggregation associated with neurodegeneration. chim.it

Protect neurons from cytotoxic insults. rsc.org

Carbazole and its derivatives are cornerstone materials in the field of organic electronics due to their excellent chemical stability, hole-transporting properties, and tunable electronic structure. rsc.org These characteristics make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs), solar cells, and fluorescent sensors. rsc.orgresearchgate.net

Carbazole-based materials are valued for their high photoluminescence quantum yield and can be functionalized to create a wide range of materials, including:

Host materials for phosphorescent OLEDs. rsc.org

Fluorescent monomers for creating conductive polymers and chemosensors. researchgate.net

Active components in multifunctional OLED architectures. lookchem.com

The compound this compound, with its extensive aromatic system, is a prime candidate for exploration in material science. evitachem.com Its potential as a fluorescent monomer could be harnessed for developing new polymers or for use as a fluorescent probe in chemical or biological sensing applications. researchgate.net Furthermore, its donor-acceptor characteristics, arising from the electron-rich carbazole and the indole system, could be exploited in the design of new materials for organic electronic devices. lookchem.comrsc.org

Data Tables

Table 1: Compound Profile: this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20096-33-7 | lookchem.comlookchem.com |

| Molecular Formula | C₂₀H₁₃N₃O | lookchem.com |

| Molecular Weight | 311.34 g/mol | lookchem.com |

| Common Synonyms | 3-((9H-carbazol-3-yl)amino)-1,3-dihydro-2H-indol-2-one | N/A |

| Core Scaffolds | Carbazole, Indol-2-one (Oxindole) | rsc.orgrsc.org |

Table 2: Summary of Potential Research Applications

| Research Area | Rationale Based on Molecular Structure | Key Findings in Related Compounds | Source(s) |

|---|---|---|---|

| Cryptochrome Modulation | Contains the carbazole scaffold, a key feature of known CRY stabilizers. | Carbazole derivatives like KL001 stabilize CRY proteins and lengthen the circadian period. | evitachem.com |